[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol
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Overview
Description
[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol: is a chemical compound with a complex structure that includes a pyridazine ring substituted with two chlorine atoms and a piperidine ring
Preparation Methods
The synthesis of [1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of chlorine atoms at the 3 and 6 positions. The piperidine ring is then attached to the pyridazine ring, and finally, the methanol group is introduced. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: This compound also contains chlorine atoms and is used in various chemical applications.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structural motif involving halogen substitution.
Properties
Molecular Formula |
C10H13Cl2N3O |
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Molecular Weight |
262.13 g/mol |
IUPAC Name |
[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H13Cl2N3O/c11-9-5-8(10(12)14-13-9)15-3-1-7(6-16)2-4-15/h5,7,16H,1-4,6H2 |
InChI Key |
PTTCJCNTNOGYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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